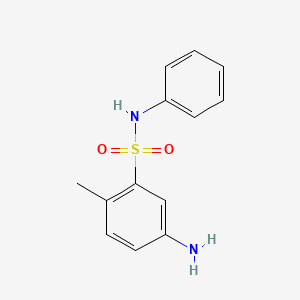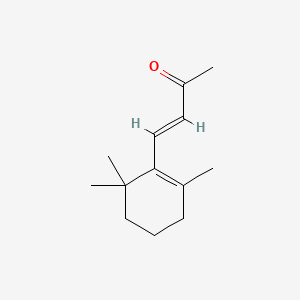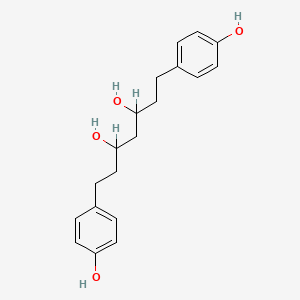
Kauniolide
Descripción general
Descripción
Kauniolide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is specifically classified as a guaianolide, which is a type of tricyclic sesquiterpene lactone. This compound is derived from the germacranolide costunolide and is found in various plant species, including chicory and feverfew .
Mecanismo De Acción
Target of Action
Kauniolide is a natural compound isolated from chrysanthemum . It has been shown to exert its effects by modulating various signaling pathways in the body . .
Mode of Action
This compound’s mode of action involves a unique mechanism carried out by the enzyme this compound synthase . Unlike most cytochrome P450s, this compound synthase combines stereoselective hydroxylation of costunolide at the C3 position, with water elimination, cyclization, and regioselective deprotonation . This unique mechanism of action results in the formation of the guaianolide this compound from the germacranolide substrate costunolide .
Biochemical Pathways
The full this compound biosynthesis pathway has been reconstructed in the heterologous hosts Nicotiana benthamiana and yeast . This paves the way for the biotechnological production of guaianolide-type sesquiterpene lactones . The pathway involves the conversion of costunolide to the tricyclic structure, guaianolide this compound .
Result of Action
This compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects . These effects are likely the result of this compound’s interaction with its targets and the subsequent changes in cellular signaling pathways .
Action Environment
It’s worth noting that the biosynthesis of this compound can be carried out in different hosts, suggesting that the production and action of this compound may be influenced by the biochemical environment of the host organism .
Análisis Bioquímico
Biochemical Properties
Kauniolide plays a significant role in various biochemical reactions. It is synthesized by the enzyme this compound synthase, a cytochrome P450 enzyme that catalyzes the conversion of costunolide to this compound through a unique mechanism involving hydroxylation, cyclization, and elimination . This enzyme’s activity is crucial for the formation of the guaianolide structure of this compound. This compound interacts with various biomolecules, including proteins and enzymes, influencing their activity and stability. For instance, it has been shown to modulate the activity of certain kinases and transcription factors, thereby affecting cellular signaling pathways .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, such as the NF-κB and MAPK pathways, which are critical for inflammatory responses and cell survival . Additionally, this compound affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in inflammation, apoptosis, and cell proliferation. Its impact on cellular metabolism includes the inhibition of glycolytic enzymes, thereby reducing the energy supply to rapidly proliferating cells, such as cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to and inhibits the activity of certain enzymes, such as kinases, which play a pivotal role in cell signaling pathways . This inhibition leads to the suppression of downstream signaling events, resulting in reduced inflammation and cell proliferation. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors, thereby influencing cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, this compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biosynthesis and degradation. The biosynthesis of this compound involves the conversion of costunolide by this compound synthase, a cytochrome P450 enzyme . This pathway requires specific cofactors, such as NADPH, for the enzymatic reactions. This compound can also influence metabolic flux by modulating the activity of enzymes involved in glycolysis and other metabolic processes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. This compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich regions of cells and tissues. This localization is crucial for its activity, as it enables this compound to interact with membrane-bound receptors and enzymes .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules to modulate cellular functions. The localization of this compound to these compartments is essential for its role in regulating gene expression and cell signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kauniolide is synthesized from costunolide through the action of this compound synthase, a cytochrome P450 enzyme. This enzyme catalyzes the stereoselective hydroxylation of costunolide at the C3 position, followed by water elimination, cyclization, and regioselective deprotonation . The full biosynthesis pathway has been reconstructed in heterologous hosts such as Nicotiana benthamiana and yeast, paving the way for biotechnological production .
Industrial Production Methods
Industrial production of this compound involves the use of genetically modified organisms to express the this compound synthase enzyme. This method allows for the efficient and scalable production of this compound by converting costunolide, which can be sourced from plants like chicory .
Análisis De Reacciones Químicas
Types of Reactions
Kauniolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed
Major Products Formed
The major products formed from these reactions include hydroxylated this compound derivatives, reduced lactone ring structures, and substituted this compound compounds .
Aplicaciones Científicas De Investigación
Kauniolide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sesquiterpene lactone biosynthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of natural pesticides and pharmaceuticals
Comparación Con Compuestos Similares
Kauniolide is compared with other similar sesquiterpene lactones, such as:
Costunolide: The precursor to this compound, known for its anti-inflammatory and anticancer properties.
Parthenolide: Another guaianolide with significant biological activities, including anticancer and anti-inflammatory effects.
Lactucin: A sesquiterpene lactone found in chicory with sedative and analgesic properties
This compound stands out due to its unique biosynthesis pathway and the specific enzyme involved in its formation, making it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
(3aS,9aS,9bS)-6,9-dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,12-14H,3-4,6-7H2,1-2H3/t12-,13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLOGKPJWQCTLP-IHRRRGAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC=C(C2C3C(CC1)C(=C)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC=C([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


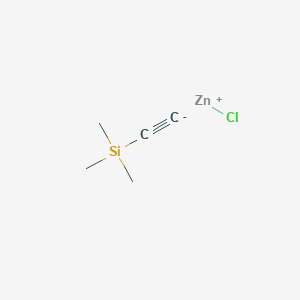
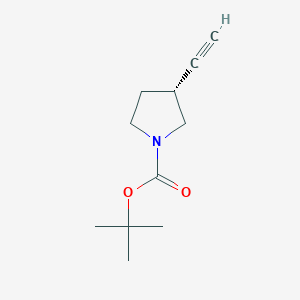

![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3029789.png)
![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)
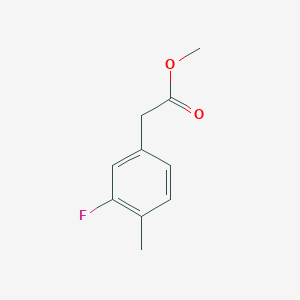
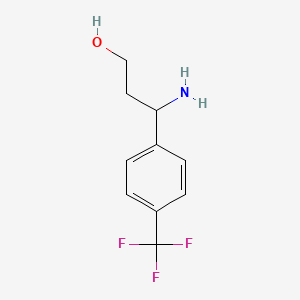
![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)

![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)
